molecular formula C16H14N4O2S B2543464 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034529-17-2

6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2543464
CAS No.: 2034529-17-2
M. Wt: 326.37
InChI Key: FXYOSDBDACMQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a synthetic organic compound designed for research applications, integrating a 1,3-benzothiazole unit linked via a pyrrolidine-carbonyl bridge to a pyridazin-3-yloxy moiety. The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its significant biological activities. Recent scientific literature highlights derivatives of this core as promising candidates in two major therapeutic areas: cardiovascular diseases and oncology . In cardiovascular research, novel pyridazin-3-one derivatives have demonstrated superior vasorelaxant activity in pre-clinical models, showing efficacy significantly greater than established reference drugs like hydralazine. These compounds are investigated for their mechanism of action, which is associated with a marked increase in eNOS mRNA expression and subsequent elevation of bioavailable nitric oxide (NO) in vascular tissue, a key pathway in vasodilation . Concurrently, in cancer research, the pyridazinone core is found in various compounds developed as targeted anticancer agents. These molecules act through the inhibition of critical enzymes such as tyrosine kinases, which are involved in cancer cell survival, proliferation, and metastasis . The inclusion of the 1,3-benzothiazole heterocycle further augments its research value, as this structural class is prevalent in compounds with diverse pharmacological profiles. The integration of these two heterocyclic systems into a single molecule makes this compound a complex and interesting compound for researchers exploring structure-activity relationships in the development of new therapeutic agents. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(11-3-4-13-14(8-11)23-10-17-13)20-7-5-12(9-20)22-15-2-1-6-18-19-15/h1-4,6,8,10,12H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYOSDBDACMQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic synthesisCommon reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison with 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

The evidence highlights 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (hereafter referred to as Compound A) as a pyridazine derivative with piperidine and pyrazole substituents . Below is a comparative analysis:

Table 1: Structural and Functional Group Differences
Feature Target Compound Compound A
Core Structure 1,3-Benzothiazole Pyridazine
Substituents Pyrrolidine-carbonyl, pyridazin-3-yloxy Piperidine, pyrazole
Heteroatoms S, N (benzothiazole and pyrrolidine) N (pyridazine, piperidine, pyrazole)
Ring Sizes 5-membered (pyrrolidine) 6-membered (piperidine)
Key Functional Groups Carbonyl (amide-like), ether Amine (piperidine), pyrazole (N-heterocycle)
Key Observations :

Core Structure Differences :

  • The target compound’s benzothiazole core is electron-deficient due to sulfur’s electronegativity, which may enhance π-π stacking interactions compared to Compound A’s pyridazine core.
  • Pyridazine (Compound A) is a diazine, offering two adjacent nitrogen atoms that could participate in hydrogen bonding or metal coordination.

Substituent Effects: Pyrrolidine vs. Pyridazin-3-yloxy vs. Pyrazole: The ether-linked pyridazine group in the target compound may improve metabolic stability compared to Compound A’s pyrazole, which is prone to oxidative metabolism.

In contrast, Compound A lacks such groups, relying on its pyrazole and piperidine for solubility.

Hypothesized Pharmacological and Physicochemical Properties

While direct pharmacological data are unavailable, inferences can be drawn from structural features:

  • Lipophilicity : The benzothiazole core and carbonyl group in the target compound may balance lipophilicity, favoring membrane permeability. Compound A’s pyridazine and pyrazole could reduce logP values, impacting bioavailability.
  • Metabolic Stability : The ether linkage in the target compound’s pyridazin-3-yloxy group is less susceptible to hydrolysis than Compound A’s pyrazole, which may undergo CYP450-mediated oxidation.
  • Target Binding : The benzothiazole’s planar structure may favor interactions with flat binding pockets (e.g., kinases), whereas Compound A’s pyridazine might engage targets requiring dual nitrogen coordination.

Biological Activity

6-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these properties in drug discovery.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H13N5O3
  • Molecular Weight : 287.27 g/mol
  • CAS Number : 2034209-65-7

The structure features a benzothiazole core linked to a pyrrolidine ring via a pyridazine moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Ring : Achieved through cyclization reactions involving hydrazine and suitable dicarbonyl compounds.
  • Synthesis of the Pyrrolidine Ring : This can be accomplished via cyclization of amino acids or reduction of pyrroles.
  • Coupling with Benzothiazole : The final step involves forming the bond between the benzothiazole and the pyrrolidine-pyridazine intermediate.

Biological Activity

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:

Antitumor Activity

Studies have demonstrated that derivatives of benzothiazole and pyridazine possess significant antitumor properties. For instance:

  • Mechanism : These compounds often inhibit key signaling pathways involved in cancer cell proliferation such as BRAF(V600E) and EGFR .
  • Case Study : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain derivatives exhibited cytotoxic effects, particularly when combined with standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Compounds similar to this compound have also shown promise in reducing inflammation:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Antibacterial Properties

The antibacterial potential of this compound class has been explored:

  • Activity Spectrum : Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting a mechanism that disrupts cell membrane integrity .

Research Findings

A summary of key research findings on the biological activity of related compounds is presented in Table 1.

Activity TypeCompound ClassKey Findings
AntitumorBenzothiazole derivativesInhibition of BRAF(V600E), effective against breast cancer cells
Anti-inflammatoryPyridazine derivativesReduced levels of TNF-α and NO in vitro
AntibacterialHeterocyclic compoundsDisruption of bacterial cell membranes observed

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole?

  • Methodology : The synthesis typically involves coupling pyrrolidine-1-carbonyl intermediates with pyridazine derivatives. For example, triazenylpyrazole precursors (as in and ) can be synthesized via azide-alkyne cycloaddition or nucleophilic substitution under mild acidic conditions. Key steps include:

  • Use of trifluoroacetic acid (TFA) as a catalyst for coupling reactions.
  • Purification via flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients).
  • Reaction monitoring by TLC and characterization via 1H^1H/13C^{13}C-NMR, HRMS, and IR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H-NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm, pyrrolidine methylene at δ 3.5–4.0 ppm). 13C^{13}C-NMR confirms carbonyl (δ ~170 ppm) and pyridazine/pyrrolidine carbons.
  • HRMS : Validates molecular weight (e.g., m/z 238.0961 for a related pyridazine derivative).
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, azide peaks at ~2100 cm1^{-1}) .

Q. What stability considerations are relevant during storage and handling?

  • Methodology :

  • Store at -20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the carbonyl group.
  • Avoid prolonged exposure to light or moisture, as pyridazine derivatives are prone to photodegradation and oxidation.
  • Stability assays (HPLC or TLC) under varying pH/temperature conditions are recommended .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving pyridazine and pyrrolidine intermediates?

  • Methodology :

  • Optimize reaction conditions: Use TFA (10 equiv.) to enhance electrophilicity of carbonyl groups ().
  • Evaluate solvent polarity (e.g., dichloromethane vs. THF) to stabilize intermediates.
  • Introduce protective groups (e.g., Boc for amines) to minimize side reactions.
  • Monitor reaction progress via real-time 1H^1H-NMR or LC-MS to identify bottlenecks .

Q. What strategies resolve contradictions in reported biological activities of pyridazine-containing analogs?

  • Methodology :

  • Conduct comparative assays: Test the compound against standardized cell lines (e.g., NCI-60 panel) with positive controls (e.g., kinase inhibitors).
  • Analyze structural variations: Modifications at the pyrrolidine carbonyl (e.g., replacing pyridazine with pyrimidine) can alter ATP-binding affinity ( ).
  • Use molecular docking to predict binding modes with targets like PI3Kα or viral proteases ().

Q. How does the compound interact with kinase targets, and what experimental designs validate this?

  • Methodology :

  • Enzyme Assays : Measure IC50_{50} values using ADP-Glo™ kinase assays (e.g., PI3Kα inhibition).
  • Cellular Studies : Evaluate antiproliferative effects in cancer lines (e.g., MCF-7) with Western blotting for downstream markers (p-AKT, p-mTOR).
  • Mutagenesis : Introduce point mutations in kinase ATP-binding pockets to confirm binding specificity .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (target ~3.5 for blood-brain barrier penetration).
  • MD Simulations : Simulate binding stability with targets over 100 ns trajectories (GROMACS/AMBER).
  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-QTOF-MS for oxidative metabolites .

Key Challenges and Solutions

  • Stereochemical Purity : Chiral centers in pyrrolidine require asymmetric synthesis (e.g., chiral auxiliaries) or enantiomeric resolution (HPLC with chiral columns) .
  • Biological Selectivity : Use isoform-specific kinase assays to differentiate off-target effects ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.